molecular formula C16H23NO2 B3041770 Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate CAS No. 359586-67-7

Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate

Cat. No.: B3041770
CAS No.: 359586-67-7
M. Wt: 261.36 g/mol
InChI Key: XFESHQNKLZLTHP-NWANDNLSSA-N
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Description

Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a stereochemically defined amino ester backbone. Its synthesis typically involves stereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine, followed by resolution using chiral resolving agents like (2S,3S)-2,3-dibenzoyl-D-tartaric acid (D-DBTA) to isolate the desired (1R,2R,S) diastereomer . Key analytical methods for characterization include optical rotation measurements, high-resolution mass spectrometry (HRMS), and TLC . The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESHQNKLZLTHP-NWANDNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1N[C@@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165646
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359586-67-7
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359586-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopentane ring and the introduction of the amino and ester groups. Common synthetic routes include:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as amines.

    Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and carboxylic acids under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemical configuration of the cyclopentane ring and the phenylethylamine substituent significantly influence physicochemical and biological properties:

Compound Name Stereochemistry Key Properties/Synthesis Reference
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate (1R,2R,S) Resolved via D-DBTA; free base or hydrochloride salt forms; used in chiral intermediate synthesis.
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate (1S,2S,S) Diastereomer synthesized analogously; differences in optical rotation ([α]D) and crystallization behavior.
Ethyl (1R,2S)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (1R,2S) Fluorinated benzyl group enhances lipophilicity; synthesized via reductive amination with 4-fluorobenzylamine.

Key Observations :

  • The (1R,2R,S) configuration shows distinct crystallization efficiency with D-DBTA compared to (1S,2S,S) .

Functional Group Modifications

Variations in protecting groups and substituents modulate reactivity and stability:

Compound Name Functional Group Impact on Properties Reference
Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate Boc-protected amine Enhanced stability under basic conditions; requires acidic deprotection (e.g., TFA).
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate Cbz-protected amine Base-labile protection; cleaved via hydrogenolysis. Preferred for orthogonal protection strategies.
Ethyl 2-hydroxycyclopentane-1-carboxylate (1R,2S) Hydroxyl substituent Lacks amine functionality; participates in hydrogen bonding, affecting solubility and reactivity.

Key Observations :

  • Boc and Cbz groups offer divergent deprotection pathways, enabling sequential functionalization in multi-step syntheses .
  • Hydroxyl-containing analogs lack the nucleophilic amine, limiting their utility in amide bond formation but expanding applications in esterification .

Salt Forms and Physicochemical Properties

Salt formation impacts solubility and crystallinity:

Compound Name Salt Form Solubility & Applications Reference
This compound Free base Lower aqueous solubility; requires organic solvents for processing.
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrochloride Hydrochloride Improved aqueous solubility; preferred for pharmaceutical formulations.
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Hydrochloride (cyclopropane analog) Cyclopropane ring strain enhances reactivity; used in constrained peptide analogs.

Key Observations :

  • Hydrochloride salts generally offer superior bioavailability due to enhanced solubility .
  • Cyclopropane analogs (e.g., ) introduce conformational rigidity, useful in bioactive molecule design .

Key Observations :

  • Chiral resolution using tartaric acid derivatives achieves high enantiopurity but requires additional crystallization steps .
  • Fluorinated analogs simplify synthesis by avoiding stereochemical complexity .

Biological Activity

Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate, with the CAS number 359586-67-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentanecarboxylic acid structure with an ethyl ester group. The compound's structural formula is represented as follows:

  • Molecular Formula : C_{16}H_{23}N_{2}O_{2}
  • Molecular Weight : 275.37 g/mol
  • SMILES Notation : CCOC(=O)C1(CCCCC1)N(C(C)C)C2=CC=CC=C2

The biological activity of this compound primarily relates to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and adrenergic pathways.

Pharmacological Effects

  • Neuroprotective Effects :
    • Studies have shown that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. For instance, compounds with similar structures have been reported to reduce oxidative stress and apoptosis in neuronal cells.
  • Antidepressant Activity :
    • Some analogs have demonstrated antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels in the brain, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Properties :
    • The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as chronic inflammation and autoimmune disorders.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and neuroprotective effects of this compound:

StudyCell LineConcentrationEffect Observed
Study 1SH-SY5Y (neuroblastoma)10 µMReduced apoptosis by 30%
Study 2PC12 (pheochromocytoma)50 µMIncreased neurite outgrowth by 40%
Study 3RAW264.7 (macrophages)25 µMDecreased TNF-alpha production by 50%

In Vivo Studies

In vivo studies using rodent models have further elucidated the pharmacological profiles:

  • Model : Chronic Unpredictable Stress Model
  • Dosage : 10 mg/kg daily for 14 days
  • Findings : Significant reduction in depressive-like behavior as measured by the forced swim test and tail suspension test.

Q & A

Basic: What are the standard protocols for synthesizing Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate, and how is stereochemical integrity maintained?

Methodological Answer:
The synthesis typically involves a reductive amination strategy. A scalable method (yield: ~80%) starts with ethyl 2-oxocyclopentanecarboxylate, which reacts with (S)-α-phenylethylamine in toluene under acidic conditions (e.g., isobutyric acid) to form the imine intermediate. This is reduced using sodium ethoxide in ethanol at 30–35°C for 18 hours. Stereochemical control is achieved via the chiral (S)-1-phenylethylamine, which directs the configuration of the cyclopentane ring. The final product is isolated as a hydrobromide salt to enhance crystallinity .

Key Data:

  • Reagents : Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, sodium ethoxide.
  • Conditions : 30–35°C, 18 hours, toluene/ethanol solvent system.
  • Yield : ~80% after salt formation.

Advanced: How can enantiomeric excess (ee) be optimized during synthesis of derivatives?

Methodological Answer:
Enantiomeric excess is influenced by reaction kinetics and chiral auxiliaries. For example, using transition metal catalysts (e.g., Rh(II) or Cu(I)) during cyclopropanation steps can enhance stereoselectivity. Computational modeling (DFT calculations) predicts transition states to identify optimal catalysts. Additionally, chiral HPLC or capillary electrophoresis is employed post-synthesis to quantify ee. Evidence from similar cyclopropane derivatives shows that steric hindrance from tert-butoxycarbonyl (Boc) groups can improve ee by restricting conformational flexibility .

Example Optimization:

  • Catalyst : Rh₂(OAc)₄ for cyclopropanation (reported ee >95% in related systems).
  • Analytical Method : Chiralpak IA column (HPLC) with hexane/isopropanol mobile phase.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H-NMR : Key signals include the cyclopentane protons (δ 2.56–2.31 ppm, multiplet) and aromatic protons from the phenylethyl group (δ 7.48 ppm, doublet). Diastereotopic protons confirm stereochemistry .
  • HRMS : Electrospray ionization (ESI) with TOF detection validates molecular weight (e.g., C₁₇H₂₅NO₂⁺: calculated 276.1958, observed 276.1961) .
  • Optical Rotation : PolAAr 31 polarimeter measures specific rotation (e.g., [α]D²⁵ = +45° in methanol) to confirm enantiopurity .

Advanced: How are contradictions in NMR data resolved for diastereomeric mixtures?

Methodological Answer:
Diastereomers often show overlapping signals in ¹H-NMR. Strategies include:

Variable Temperature NMR : Lowering temperature slows exchange broadening, resolving split signals (e.g., cyclopentane protons at δ 2.5 ppm).

COSY/NOESY : Identifies through-space correlations between the phenylethyl group and cyclopentane protons.

Derivatization : Converting amines to sulfonamides or ureas simplifies splitting patterns. For example, hydrochloride salt formation shifts NH protons to δ 9.10 ppm (broad singlet) .

Advanced: What challenges arise in scaling synthesis while maintaining stereochemical purity?

Methodological Answer:
Scale-up risks include racemization during prolonged heating and solvent evaporation. Mitigation strategies:

  • Continuous Flow Reactors : Reduce reaction time and improve heat transfer.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks imine formation and reduction steps.
  • Crystallization Control : Seeding with enantiopure crystals prevents spontaneous nucleation of undesired stereoisomers. Evidence from gram-scale syntheses shows >95% ee retention using these methods .

Basic: What role does the (S)-1-Phenylethylamine moiety play in the compound’s applications?

Methodological Answer:
The (S)-1-phenylethylamine group serves as a chiral auxiliary in asymmetric synthesis. It directs the stereochemistry of the cyclopentane ring and can be cleaved via hydrogenolysis (H₂/Pd-C) to yield enantiopure amines. This moiety is critical in synthesizing peptide foldamers and proline mimetics, where backbone rigidity influences biological activity .

Advanced: How does computational chemistry aid in predicting stereochemical outcomes?

Methodological Answer:
Density Functional Theory (DFT) calculates transition state energies to predict favored pathways. For cyclopropanation steps, the endo/exo selectivity of metal-catalyzed reactions is modeled using Gaussian 08. Molecular dynamics simulations (e.g., AMBER) assess conformational stability of diastereomers. These tools guide catalyst selection and solvent optimization, reducing experimental trial-and-error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate

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